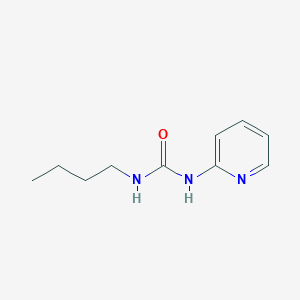

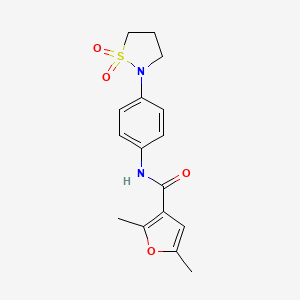

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound used in scientific research. It is commonly referred to as DTNB or Ellman's reagent. This compound is widely used in the field of biochemistry and molecular biology due to its unique properties.

Mechanism of Action

DTNB reacts with thiol groups via a nucleophilic substitution reaction. The thiol group of the enzyme attacks the sulfur atom of DTNB, resulting in the formation of a mixed disulfide. This reaction is reversible, and the disulfide can be reduced back to the thiol using reducing agents such as dithiothreitol or β-mercaptoethanol.

Biochemical and Physiological Effects

DTNB has no direct biochemical or physiological effects on living organisms. It is a chemical reagent used in vitro to measure enzyme activity.

Advantages and Limitations for Lab Experiments

DTNB has many advantages for use in laboratory experiments. It is a highly specific reagent that reacts only with thiol-containing enzymes. It is also easy to use and can be measured spectrophotometrically. However, DTNB has some limitations. It is sensitive to pH and temperature changes, and its reaction with thiol groups is reversible, which can lead to inaccurate measurements.

Future Directions

There are many future directions for the use of DTNB in scientific research. One potential application is in the development of new drugs that target thiol-containing enzymes. DTNB could be used to screen potential drug candidates for their ability to inhibit or activate these enzymes. Another direction is in the development of new enzyme assays that use DTNB as a substrate. These assays could be used to measure the activity of a wide range of thiol-containing enzymes, providing valuable information for drug discovery and basic research.

Synthesis Methods

DTNB can be synthesized by reacting 5,5-dimethyl-1,3-cyclohexanedione with 4-(2-aminoethyl)benzenesulfonamide. The resulting compound is then treated with thionyl chloride to form the isothiazolidine-2,4-dione ring. Finally, the furan-3-carboxamide group is added using 2,5-dimethylfuran-3-carboxylic acid chloride.

Scientific Research Applications

DTNB is used in a wide range of scientific research applications. It is commonly used in enzyme assays to measure the activity of thiol-containing enzymes such as glutathione peroxidase and thioredoxin reductase. DTNB reacts with the thiol group of the enzyme to form a yellow-colored product, which can be measured spectrophotometrically.

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-10-15(12(2)22-11)16(19)17-13-4-6-14(7-5-13)18-8-3-9-23(18,20)21/h4-7,10H,3,8-9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWKEEBDMMOCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)

![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3000215.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3000218.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3000220.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000223.png)